7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18Cl2N4OS and its molecular weight is 457.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Thienopyrimidine derivatives have been extensively studied for their bioactive properties, including antimicrobial and anti-inflammatory activities. A study by Tolba et al. (2018) synthesized a series of thienopyrimidine heterocyclic compounds, demonstrating remarkable activity against fungi, bacteria, and inflammation. These findings suggest potential applications of such compounds in the development of new antimicrobial and anti-inflammatory agents Tolba, M., El-Dean, A., Ahmed, M., & Hassanien, R. (2018).
Anticancer Potential
Another significant area of research is the exploration of thienopyrimidine derivatives as anticancer agents. A study on thieno[2,3-d]pyrimidine derivatives by Li et al. (2021) identified compounds with potent inhibitory effects on the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential for the treatment of metastatic triple-negative breast cancer. These compounds inhibited cell proliferation and migration, induced apoptosis, and showed promising pharmacokinetic characteristics in animal models, suggesting their potential as therapeutic agents for combating cancer Li, Y., Yang, G., Zhang, J., Tang, P., Yang, C., Wang, G., Chen, J., Liu, J., Zhang, L., & Liang, O. (2021).
Antimicrobial Agents
The synthesis of novel pyrimidine and thienopyrimidine derivatives has also been geared towards developing new antimicrobial agents. Fayed et al. (2014) synthesized new derivatives exhibiting antimicrobial activities, using various starting compounds and synthesis methods. These compounds were evaluated against different bacterial and fungal strains, showing the potential for the development of new antimicrobial therapies Fayed, A. A., Amr, A., Al-Omar, M., & Mostafa, E. (2014).
Antimycobacterial Activity
Biava et al. (2008) investigated 1,5-diphenylpyrrole derivatives for their antimycobacterial properties, highlighting the influence of lipophilic substituents on the phenyl rings. The study identified compounds with activity superior to standard drugs against Mycobacterium tuberculosis and atypical mycobacteria, contributing to the search for new antimycobacterial agents Biava, M., Porretta, G. C., Poce, G., De Logu, A., Saddi, M., Meleddu, R., Manetti, F., De Rossi, E., & Botta, M. (2008).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system, followed by the introduction of the 3,4-dichlorophenyl and 4-phenylpiperazin-1-yl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "3,4-dichlorobenzaldehyde", "4-phenylpiperazine", "sodium ethoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Condensation of 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(thieno[3,2-d]pyrimidin-4(3H)-yl)acetate", "Hydrolysis of ethyl 2-(thieno[3,2-d]pyrimidin-4(3H)-yl)acetate with acetic acid and sodium hydroxide to form 2-(thieno[3,2-d]pyrimidin-4(3H)-yl)acetic acid", "Condensation of 2-(thieno[3,2-d]pyrimidin-4(3H)-yl)acetic acid with 3,4-dichlorobenzaldehyde and 4-phenylpiperazine in the presence of acetic acid and ethanol to form '7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one'", "Purification of the final product by recrystallization from ethanol and water, and washing with sodium bicarbonate and sodium chloride solutions" ] } | |
CAS RN |
1219914-19-8 |
Molecular Formula |
C22H18Cl2N4OS |
Molecular Weight |
457.37 |
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-17-7-6-14(12-18(17)24)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,25,26,29) |
InChI Key |
YPPSCOKVWGKTPL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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